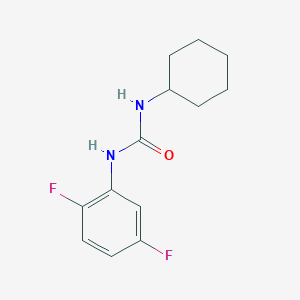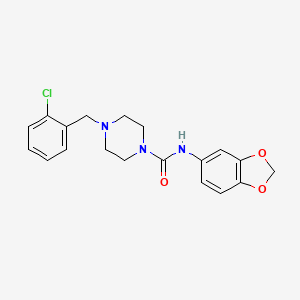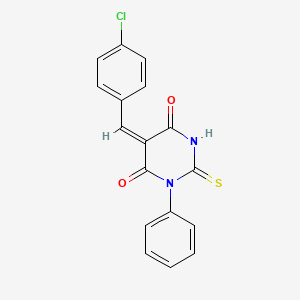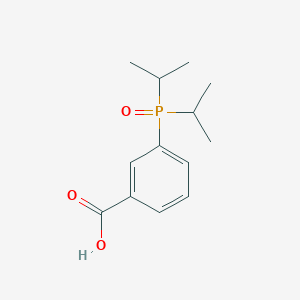
N-cyclohexyl-N'-(2,5-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(2,5-difluorophenyl)urea, also known as CDC25A inhibitor II, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. This compound has been found to inhibit the activity of the CDC25A protein, which is involved in cell cycle regulation and is often overexpressed in cancer cells.
Mecanismo De Acción
N-cyclohexyl-N'-(2,5-difluorophenyl)urea inhibits the activity of the this compound protein, which is involved in the regulation of the cell cycle. This compound is overexpressed in many types of cancer cells, leading to uncontrolled cell proliferation. Inhibition of this compound activity by this compound leads to cell cycle arrest and apoptosis, which can help to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of this compound in cancer cells, leading to cell cycle arrest and apoptosis. In addition, this compound has been found to have anti-inflammatory effects and may be useful in the treatment of other diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-(2,5-difluorophenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been found to be stable under a variety of conditions. However, this compound is highly toxic and should be handled with care. In addition, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cancer cells.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-N'-(2,5-difluorophenyl)urea. One area of research could focus on optimizing the synthesis method to improve yields and purity of the final product. Another area of research could focus on elucidating the mechanism of action of this compound, including its effects on other proteins involved in the cell cycle. Additionally, further studies could investigate the potential use of this compound in combination with other cancer therapies to improve treatment outcomes.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(2,5-difluorophenyl)urea involves the reaction of cyclohexylisocyanate with 2,5-difluoroaniline in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography. This synthesis method has been reported in several research papers and has been found to yield high purity and good yields of the final product.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(2,5-difluorophenyl)urea has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of the this compound protein, which is overexpressed in many types of cancer cells. Inhibition of this compound leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(2,5-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c14-9-6-7-11(15)12(8-9)17-13(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGXHXBUXKXAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5437377.png)

![7-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5437391.png)
![2-[2-(4-nitrophenyl)vinyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5437395.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-2-methoxyphenol](/img/structure/B5437409.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-methoxybenzoate](/img/structure/B5437418.png)
![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5437427.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5437429.png)
![1-[(5-ethyl-1-benzofuran-3-yl)acetyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5437437.png)


![N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5437453.png)

